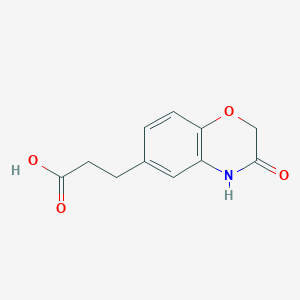

3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(3-oxo-4H-1,4-benzoxazin-6-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-10-6-16-9-3-1-7(2-4-11(14)15)5-8(9)12-10/h1,3,5H,2,4,6H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABSKLUTMYWZHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid typically involves the O-alkylation of 2-aminophenols with 2-bromoalkanoates, followed by an intermolecular amidation reaction . The use of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is critical for achieving regioselectivity .

Industrial Production Methods

The process may include steps such as recrystallization and chromatography to ensure the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: The benzoxazine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products

The major products formed from these reactions include various substituted benzoxazines and their oxo and hydroxy derivatives .

Scientific Research Applications

3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential as a potassium channel activator and anti-inflammatory agent.

Medicine: Explored for its antihypertensive and COX-2 inhibitory activities.

Industry: Utilized in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid involves its interaction with molecular targets such as potassium channels and cyclooxygenase enzymes (COX-1 and COX-2). The compound’s effects are mediated through the modulation of these targets, leading to antihypertensive and anti-inflammatory outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoxazine and Benzoxazol Derivatives

2-(6-Acetyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid (CAS 91119-98-1)

- Structure : Shares the dihydrobenzoxazin-3-one core but includes an acetyl group at position 6.

- Key Differences: The acetyl substituent may reduce solubility compared to the unsubstituted propanoic acid chain in the target compound.

3-{6-Chloro-3-oxo-7-[(1R)-1-(pyridin-2-yl)ethoxy]-3,4-dihydro-2H-1,4-benzoxazin-4-yl}propanoic acid

- Structure : Features chlorine and ethoxy-pyridinyl substituents on the benzoxazine ring.

- Key Differences : The chloro and ethoxy groups enhance steric bulk and electron-withdrawing effects, likely influencing binding affinity.

- Activity: Synthesized as a kynurenine 3-monooxygenase inhibitor, demonstrating the role of benzoxazine derivatives in neurological therapeutics .

[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetic acid (CAS 893781-87-8)

- Structure: Substitutes the propanoic acid chain with an acetic acid group linked via an oxygen atom.

- Key Differences : Shorter chain length and ether linkage reduce hydrophobicity compared to the target compound.

- Activity: Not specified, but the acetic acid moiety may alter pharmacokinetics .

Propanoic Acid Derivatives with Alternative Cores

Chlorinated 3-Phenylpropanoic Acids (e.g., 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid)

- Structure: A phenyl ring with chloro and hydroxyl substituents linked to propanoic acid.

- Key Differences : Lacks the benzoxazine heterocycle, relying on aromatic chlorination for bioactivity.

- Activity : Exhibits selective antimicrobial effects against E. coli and S. aureus, highlighting the role of halogenation in enhancing antibacterial properties .

3-(Methylthio)propanoic Acid Methyl/Ethyl Esters

- Structure: Propanoic acid esters with a methylthio (-SMe) group.

- Key Differences : The sulfur atom and esterification reduce polarity, making these compounds volatile.

- Activity: Found in pineapple pulp as aroma compounds, emphasizing non-therapeutic applications .

Therapeutic Potential

Physicochemical Properties

| Property | Target Compound | 3-(Methylthio)propanoic Acid Esters | Chlorinated Phenylpropanoic Acids |

|---|---|---|---|

| Solubility | High (carboxylic acid) | Low (esterified) | Moderate (polar substituents) |

| Volatility | Low | High | Low |

| Bioactivity | Enzyme inhibition | Flavor compounds | Antimicrobial |

Biological Activity

3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and other relevant pharmacological effects.

- IUPAC Name: this compound

- Molecular Formula: C11H11NO4

- Molecular Weight: 221.21 g/mol

- CAS Number: 1268047-11-5

Antimicrobial Activity

Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various microbial strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound may inhibit the growth of both bacterial and fungal pathogens effectively .

The mechanism underlying the antimicrobial activity of this compound may involve disruption of microbial cell membranes or interference with metabolic pathways. Similar compounds have shown that halogen substituents can enhance bioactivity, indicating a structure-activity relationship that warrants further investigation .

Case Studies

- Study on Antifungal Properties : A study conducted on various benzoxazine derivatives demonstrated that those containing the oxo group exhibited enhanced antifungal activity against Candida albicans. The specific compound was noted for its low MIC values, indicating potent antifungal capabilities .

- Antibacterial Efficacy : Another research effort focused on the antibacterial properties of similar compounds showed promising results against Gram-positive and Gram-negative bacteria. The study highlighted that modifications to the benzoxazine structure could lead to improved efficacy against resistant strains .

Toxicity and Safety

The compound is classified with several hazard statements:

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing 3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid, and how can purity be validated?

- Methodological Answer : Synthesis often involves microwave-assisted cyclocondensation of substituted benzoxazinone precursors with propanoic acid derivatives under solvent-free conditions. Purity validation requires HPLC (≥95% purity) combined with spectroscopic techniques (e.g., H/C NMR, IR) to confirm structural integrity. For example, microwave irradiation enhances reaction efficiency and reduces byproducts in analogous benzoxazine syntheses .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds. pH-dependent stability is evaluated via UV-Vis spectroscopy in buffers (pH 1–12) over 24–72 hours. Related propanoic acid derivatives show optimal stability at neutral pH, with degradation products identified via LC-MS .

Q. How can researchers design initial biological screening assays to evaluate its pharmacological potential?

- Methodological Answer : Prioritize in vitro assays:

- Anti-inflammatory : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages (IC determination).

- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values).

- Neuroprotective : Aβ42 aggregation inhibition (Thioflavin T assay) .

Advanced Research Questions

Q. How can contradictory data on its biological activity across studies be systematically addressed?

- Methodological Answer : Conduct meta-analysis of dose-response curves, considering variables like:

- Cell line specificity (e.g., RAW 264.7 vs. primary osteoclasts).

- Solvent effects (residual DMSO >0.1% may artifactually suppress activity).

- Batch-to-batch purity discrepancies (HPLC-MS validation required).

Q. What computational and experimental strategies elucidate its structure-activity relationship (SAR) for target optimization?

- Methodological Answer :

- In Silico : Molecular docking (AutoDock Vina) to predict binding affinities for targets like RANKL or Aβ42.

- In Vitro : Synthesize analogs with modifications to the benzoxazinone ring (e.g., halogenation) or propanoic acid chain (methyl ester prodrugs).

- SAR Validation : Compare IC shifts in enzymatic assays. For example, methyl ester analogs of related compounds show enhanced bioavailability .

Q. What mechanistic studies are required to confirm its role in modulating oxidative stress pathways?

- Methodological Answer :

- ROS Scavenging : Measure reduction in DCFH-DA fluorescence in cadmium-exposed erythrocytes.

- Enzyme Activity : Quantify catalase (CAT) and superoxide dismutase (SOD) activity restoration via spectrophotometry.

- Membrane Integrity : Hemolysis assays (e.g., 50% protection at 500 nM in rat erythrocytes) .

Key Research Recommendations

- Synthetic Optimization : Explore green chemistry approaches (e.g., biocatalysis) to improve yield and sustainability .

- Pharmacokinetics : Assess blood-brain barrier penetration using in situ perfusion models, given its neuroprotective potential .

- Toxicology : Conduct acute toxicity profiling in rodent models (LD determination) prior to in vivo efficacy studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.